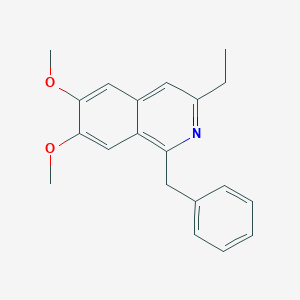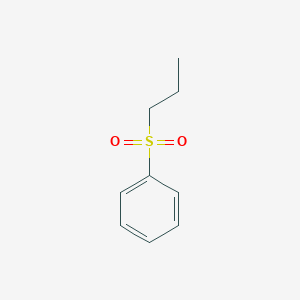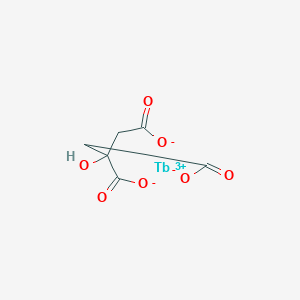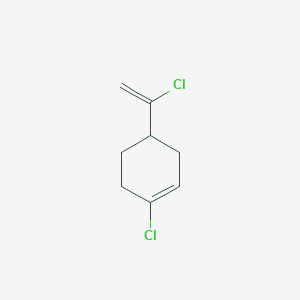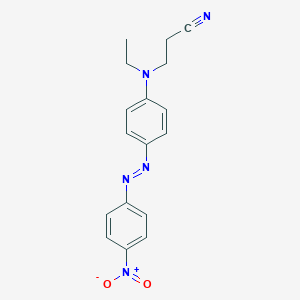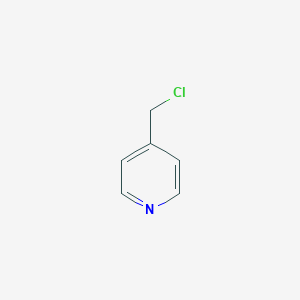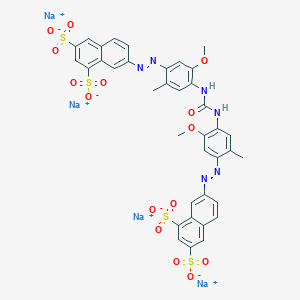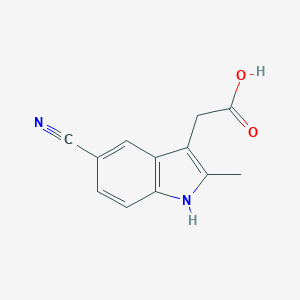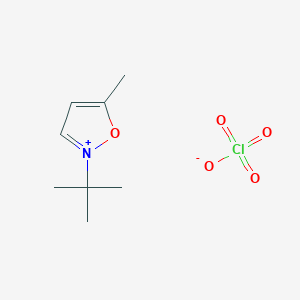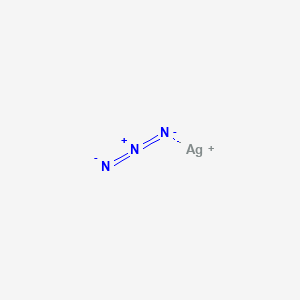
Silver monoazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver monoazide (AgN3) is a highly explosive compound that has been studied for its potential use in various scientific research applications. It is a white crystalline powder that is highly sensitive to heat, shock, and friction, making it a challenging compound to work with. Despite its hazardous nature, scientists have been able to synthesize AgN3 and study its properties to better understand its mechanism of action and potential applications.
Mecanismo De Acción
The mechanism of action of Silver monoazide is not fully understood, but it is known to decompose explosively upon heating or mechanical shock. The decomposition of Silver monoazide releases nitrogen gas (N2) and silver metal (Ag), which can cause significant damage to surrounding materials.
Efectos Bioquímicos Y Fisiológicos
Silver monoazide is not commonly used in biochemical or physiological studies due to its highly explosive nature. However, it has been shown to have toxic effects on living organisms, including causing DNA damage and disrupting cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Silver monoazide in lab experiments is its explosive nature, which can be useful in certain applications such as explosive testing or propellant research. However, its hazardous nature also poses significant limitations, including the need for specialized equipment and handling procedures, as well as the risk of injury or damage to surrounding materials.
Direcciones Futuras
There are several potential future directions for the study of Silver monoazide, including its use in nanotechnology and as a precursor for the synthesis of other silver compounds. Additionally, further research is needed to better understand its mechanism of action and potential applications in explosive testing and propellant research.
In conclusion, Silver monoazide is a highly explosive compound that has been studied for its potential use in various scientific research applications. Despite its hazardous nature, scientists have been able to synthesize Silver monoazide and study its properties to better understand its mechanism of action and potential applications. While there are significant limitations to working with Silver monoazide, its explosive nature also offers unique advantages in certain applications. Further research is needed to fully understand its potential uses and applications.
Métodos De Síntesis
The synthesis of Silver monoazide is a complex process that requires careful handling and specialized equipment. The most common method for synthesizing Silver monoazide is through the reaction of silver nitrate (AgNO3) and sodium azide (NaN3) in an aqueous solution. The reaction produces Silver monoazide as a white precipitate, which is then collected and dried for further use.
Aplicaciones Científicas De Investigación
Silver monoazide has been studied for its potential use in various scientific research applications, including its use as an explosive, a propellant, and a reagent in chemical analysis. It has also been studied for its potential use in nanotechnology and as a precursor for the synthesis of other silver compounds.
Propiedades
Número CAS |
13863-88-2 |
|---|---|
Nombre del producto |
Silver monoazide |
Fórmula molecular |
AgN3 |
Peso molecular |
149.889 g/mol |
Nombre IUPAC |
silver;azide |
InChI |
InChI=1S/Ag.N3/c;1-3-2/q+1;-1 |
Clave InChI |
QBFXQJXHEPIJKW-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=[N-].[Ag+] |
SMILES canónico |
[N-]=[N+]=[N-].[Ag+] |
Otros números CAS |
13863-88-2 |
Pictogramas |
Explosive |
Sinónimos |
silver azide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



